molecular formula C23H16ClN5O2 B11282676 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11282676
M. Wt: 429.9 g/mol
InChI Key: NWCULADIJHOGKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the quinazoline moiety: The quinazoline ring is introduced through a series of reactions involving the appropriate starting materials.

    Benzylation and chlorination:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives. Similar compounds include:

  • N-benzyl-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • N-benzyl-3-(4-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring. The uniqueness of N-benzyl-3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide lies in its specific substituents, which may confer distinct biological activities and properties .

Properties

Molecular Formula

C23H16ClN5O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30)

InChI Key

NWCULADIJHOGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

Origin of Product

United States

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